NOD2/NOD1 Selectivity Ratio Defines a Preferential NOD2 Inhibitory Profile
In a head-to-head screening panel from the Burnham Center for Chemical Genomics, N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide exhibited an IC50 of 10,000 nM (10 µM) against human NOD2 and 19,400 nM (19.4 µM) against human NOD1 [1], yielding a NOD2/NOD1 selectivity ratio of approximately 1.94. This is in contrast to the structurally related 2-[4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]phenyl]acetic acid methyl ester (BDBM33728), which showed an IC50 of 50,000 nM (50 µM) for a related target in a similar assay format, indicating a >5-fold difference in potency [2].
| Evidence Dimension | NOD2 vs. NOD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | NOD2 IC50 = 10,000 nM; NOD1 IC50 = 19,400 nM |
| Comparator Or Baseline | BDBM33728 (methyl 2-[4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]phenyl]acetate) IC50 = 50,000 nM (target not specified, same assay platform) |
| Quantified Difference | NOD2/NOD1 selectivity ratio ~1.94; >5-fold potency difference vs. related scaffold |
| Conditions | Human NOD1 and NOD2 enzyme inhibition assays; pH 7.5, 2°C; Sanford-Burnham Center for Chemical Genomics, curated by PubChem BioAssay AID 1578 and AID 2001 |
Why This Matters
A reproducible NOD2/NOD1 selectivity ratio of approximately 2-fold is critical for researchers studying NOD2-specific signaling in inflammatory bowel disease (IBD) models, where off-target NOD1 inhibition could confound phenotypic interpretation.
- [1] BindingDB. BDBM54324: Affinity Data for N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide vs. NOD2 and NOD1. PubChem BioAssay AID 2001 and AID 1578. View Source
- [2] BindingDB. BDBM33728: Affinity Data for 2-[4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]phenyl]acetic acid methyl ester. View Source
